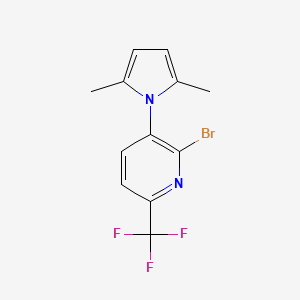
2-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the pyrrole ring through a coupling reaction. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can be employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyrrole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(1H-pyrrol-1-yl)pyridine: Lacks the trifluoromethyl group and has different chemical properties.
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine: Lacks the bromine atom, leading to different reactivity.
2-Bromo-6-(trifluoromethyl)pyridine: Lacks the pyrrole ring, resulting in different applications.
Uniqueness
The presence of both the bromine atom and the trifluoromethyl group in 2-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine makes it unique compared to similar compounds
Properties
Molecular Formula |
C12H10BrF3N2 |
|---|---|
Molecular Weight |
319.12 g/mol |
IUPAC Name |
2-bromo-3-(2,5-dimethylpyrrol-1-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H10BrF3N2/c1-7-3-4-8(2)18(7)9-5-6-10(12(14,15)16)17-11(9)13/h3-6H,1-2H3 |
InChI Key |
WIYDFIILVARYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=C(N=C(C=C2)C(F)(F)F)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















